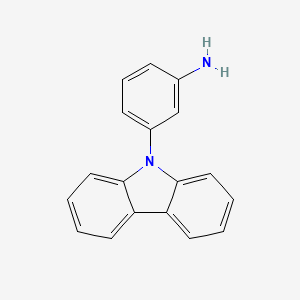

9-(3-Aminophenyl)carbazole

Vue d'ensemble

Description

9-(3-Aminophenyl)carbazole is a useful research compound. Its molecular formula is C18H14N2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that derivatives of 9-(3-aminophenyl)carbazole exhibit potent antiviral activities, particularly against SARS-CoV-2. For instance, synthesized carbazole-based derivatives demonstrated high binding affinities with the main protease of the virus, suggesting their potential as therapeutic agents. Compounds showed binding energies comparable to established antiviral drugs like remdesivir and lopinavir, indicating their promise in drug development against viral infections .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that certain derivatives can inhibit Bcl-2 proteins, which are implicated in cell survival and apoptosis. This inhibition may contribute to therapeutic strategies against neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

this compound derivatives have been evaluated for antimicrobial efficacy. Some compounds demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antibiotics .

Material Science

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in the fabrication of organic light-emitting diodes due to their excellent electronic properties. The incorporation of this compound into OLEDs enhances their efficiency and stability, making them suitable for display technologies .

Fluorescent Materials

The compound has been utilized in the synthesis of fluorescent monomers, which are critical for applications in functional coatings and optical devices. These monomers can be polymerized to create materials with specific optical properties, useful in sensors and light-emitting applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include nitration and reduction processes to introduce the amino group at the desired position on the carbazole framework. Various methods have been developed to optimize yield and purity during synthesis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antiviral Activity | SARS-CoV-2 Main Protease Inhibitors | Compounds exhibited binding affinities comparable to remdesivir; potential for drug development. |

| Neuroprotective Research | Alzheimer’s Disease Treatment | Derivatives showed inhibition of Bcl-2 proteins; potential therapeutic implications. |

| Antimicrobial Efficacy Study | Antibiotic Development | Significant activity against Mycobacterium smegmatis; low MIC values suggest potential as new antibiotics. |

| OLED Fabrication Study | Organic Electronics | Enhanced efficiency and stability in OLED applications; promising for display technologies. |

Propriétés

Formule moléculaire |

C18H14N2 |

|---|---|

Poids moléculaire |

258.3 g/mol |

Nom IUPAC |

3-carbazol-9-ylaniline |

InChI |

InChI=1S/C18H14N2/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H,19H2 |

Clé InChI |

RIXBZDYAXPSEGC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.